molecular formula C14H10O6S B119912 4,4'-Sulfonyldibenzoic acid CAS No. 2449-35-6

4,4'-Sulfonyldibenzoic acid

Cat. No. B119912
CAS RN: 2449-35-6
M. Wt: 306.29 g/mol
InChI Key: SQJQLYOMPSJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Sulfonyldibenzoic acid is a chemical compound with the formula C14H10O6S. It has a molecular weight of 306.291 .


Synthesis Analysis

The synthesis of 4,4’-Sulfonyldibenzoic acid has been reported in several studies. For instance, it has been used to synthesize a new metal–organic framework (MOF) under solvothermal conditions . Another study reported its use in the synthesis of poly(aryl sulfone benzimidazole) and its copolymers .


Molecular Structure Analysis

The molecular structure of 4,4’-Sulfonyldibenzoic acid consists of two benzoic acid groups connected by a sulfonyl group .


Physical And Chemical Properties Analysis

4,4’-Sulfonyldibenzoic acid is a solid compound with a melting point greater than 350 °C . It is soluble in dimethylformamide . Its density is predicted to be 1.509 g/cm3 .

Scientific Research Applications

Composite Host Lattices

Wu et al. (2018) studied inclusion compounds of 4,4'-sulfonyldibenzoate anions and tetrapropylammonium cations with water and boric acid. These compounds exhibit different structures due to the ancillary small molecules, highlighting the significance of these molecules in crystal structure formation (Wu, Zeng, & Yang, 2018).

Coordination Frameworks

Xiao et al. (2011) created a three-dimensional metal-organic framework using cadmium salt and 4,4′-sulfonyldibenzoic acid. This framework, with its unique twofold interpenetrating rutile network, demonstrates potential in structural chemistry (Xiao et al., 2011).

Hydrogen-Bonded Ribbons

Yang et al. (2020) synthesized novel inclusion compounds using 4,4’-sulfonyldibenzoic anion and boric acid. These compounds form hydrogen-bonded ribbons with distinct layer frameworks and 3D networks, influenced by water molecules (Yang, Zhang, Xia, & Li, 2020).

Lanthanide(III) Coordination Polymers

Łyszczek et al. (2015) investigated lanthanide(III) coordination polymers with 4,4′-sulfonyldibenzoic acid. These complexes exhibit red and green luminescence and have potential in luminescent applications (Łyszczek, Ostasz, Bartyzel, & Lipke, 2015).

Xe Adsorption in MOFs

Banerjee et al. (2017) evaluated microporous metal–organic frameworks (MOFs) constructed with 4,4′-sulfonyldibenzoic acid for their xenon gas adsorption properties. This research is particularly relevant in nuclear reprocessing conditions (Banerjee, Elsaidi, & Thallapally, 2017).

New Al-MOFs with Intralayer Porosity

Reimer et al. (2015) synthesized a new metal-organic framework using 4,4'-sulfonyldibenzoic acid. This framework features hydrophobic lozenge-shaped pores and demonstrates high thermal stability, indicating potential in various applications (Reimer, Reinsch, Inge, & Stock, 2015).

Interpenetrated Polythreading Networks

Wang et al. (2015) developed 3-D interpenetrated polythreading networks using NiII/CoII, 4,4′-sulfonyldibenzoic acid, and N-donor ligand. These complexes form unique interpenetrated networks with potential in material science (Wang, Shen, Zhou, Li, Zhou, Ye, Wang, Liu, & Wang, 2015).

Interfacial Polycondensation

Stephens (1959) reported on the synthesis of soluble polyamides using 4,4′-sulfonyldibenzoic acid. These polymers demonstrate varying properties based on their composition, indicating their utility in polymer science (Stephens, 1959).

Safety and Hazards

4,4’-Sulfonyldibenzoic acid is classified as an irritant. It may cause eye irritation and respiratory irritation. Personal protective equipment, including dust masks and eyeshields, should be used when handling this compound .

Future Directions

The future directions of 4,4’-Sulfonyldibenzoic acid are not explicitly mentioned in the literature .

Relevant Papers One relevant paper discusses the use of sulfonyldibenzoate coordination polymers as bioactive dopants for polysaccharide films with antibacterial and antibiofilm properties .

properties

IUPAC Name

4-(4-carboxyphenyl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQLYOMPSJVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279360
Record name 4,4'-Sulfonyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Sulfonyldibenzoic acid

CAS RN

2449-35-6
Record name 2449-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Sulfonyldibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dicarboxydiphenyl Sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What is the molecular formula and weight of 4,4'-sulfonyldibenzoic acid?

A1: The molecular formula of 4,4'-sulfonyldibenzoic acid is C14H10O6S, and its molecular weight is 306.31 g/mol. []

Q2: What is the spatial arrangement of the phthalic fragments in 4,4'-sulfonyldibenzoic acid?

A2: In the solid state, the two phthalic fragments in 4,4'-sulfonyldibenzoic acid adopt a dihedral angle of 76.41 (10) degrees. The molecule itself lies on a mirror plane. []

Q3: How does the incorporation of 4,4'-sulfonyldibenzoic acid influence the thermal stability of polymers?

A3: Polyamides synthesized using 4,4'-sulfonyldibenzoic acid exhibit high glass transition temperatures (Tg) and good thermal stability. For instance, polyamides derived from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene and 4,4'-sulfonyldibenzoic acid demonstrate Tg values between 203-268°C and maintain their integrity up to 450°C in both nitrogen and air atmospheres. [] Similarly, polyamides derived from 1,4‐bis(4‐aminophenoxy)‐2,5‐di‐tert‐butylbenzene exhibit Tg values between 253 and 276 °C and begin to decompose above 400 °C. []

Q4: Can 4,4'-sulfonyldibenzoic acid be used to create water-stable MOFs?

A4: Yes, 4,4'-sulfonyldibenzoic acid has been successfully incorporated into water-stable MOFs. For instance, IITKGP-6, a twofold interpenetrated MOF synthesized using 4,4'-sulfonyldibenzoic acid, demonstrates remarkable stability in the presence of water. [] This stability makes such MOFs suitable for practical applications where water exposure is inevitable.

Q5: How does the presence of a sulfone group in 4,4'-sulfonyldibenzoic acid contribute to CO2 capture in MOFs?

A5: The sulfone group (-SO2) in 4,4'-sulfonyldibenzoic acid plays a crucial role in enhancing CO2 capture within MOFs. This polar moiety acts as a binding site for CO2 molecules, facilitating their adsorption. For instance, in IITKGP-12, a moisture-stable Zn-MOF incorporating 4,4'-sulfonyldibenzoic acid, Grand Canonical Monte Carlo (GCMC) calculations identified the sulfone group as the primary binding site for CO2. []

Q6: Can indium MOFs containing 4,4'-sulfonyldibenzoic acid function as catalysts?

A6: Yes, microporous 2D indium MOFs incorporating 4,4'-sulfonyldibenzoic acid, such as (Me2NH2)[In(SBA)2] (where H2SBA represents 4,4'-sulfonyldibenzoic acid), have shown catalytic activity in the cycloaddition of carbon dioxide to propylene oxide, producing propylene carbonates. These MOFs, when combined with n-Bu4NBr, effectively catalyze this reaction under mild conditions. []

Q7: How does the choice of metal ion influence the properties of MOFs constructed with 4,4'-sulfonyldibenzoic acid?

A7: The choice of metal ion significantly influences the properties of MOFs synthesized using 4,4'-sulfonyldibenzoic acid. For example, a comparative study of two Zn(II)-based MOFs, IITKGP-13A and IITKGP-13B, both constructed with 4,4'-sulfonyldibenzoic acid but with different N,N′-donor spacers, revealed significant differences in their CO2 uptake capacities. Density functional theory (DFT) calculations attributed these differences to variations in enthalpy change (ΔH) and Gibbs free energy change (ΔG) for CO2 adsorption, influenced by the choice of metal ion. []

Q8: Have computational methods been employed to understand the interaction of CO2 with MOFs containing 4,4'-sulfonyldibenzoic acid?

A8: Yes, computational methods, particularly GCMC simulations, have been employed to understand CO2 interaction with 4,4'-sulfonyldibenzoic acid-containing MOFs. For example, in IITKGP-12, GCMC simulations revealed that CO2 molecules preferentially bind to the sulfone moieties of 4,4'-sulfonyldibenzoic acid within the MOF structure. [] This interaction is primarily governed by the polar nature of the sulfone group, highlighting the potential of computational studies in understanding gas adsorption behavior in MOFs.

Q9: How do structural variations in the diamine component affect the properties of polyamides synthesized with 4,4'-sulfonyldibenzoic acid?

A9: Structural modifications in the diamine component significantly influence the properties of polyamides synthesized with 4,4'-sulfonyldibenzoic acid. For instance, increasing the chain length or branching in the aliphatic diamine used to synthesize polyamides with 4,4'-sulfonyldibenzoic acid leads to a decrease in the polymer melt temperature. [] The introduction of cyclic secondary diamines, instead of straight-chain diamines, results in polyamides with higher melting points. []

Q10: How does the flexibility of spacer ligands affect iodine adsorption in nickel(II) coordination polymers containing 4,4'-sulfonyldibenzoic acid?

A10: The flexibility of spacer ligands plays a crucial role in the iodine adsorption capacity of nickel(II) coordination polymers incorporating 4,4'-sulfonyldibenzoic acid. Research indicates that more flexible spacer ligands facilitate better iodine adsorption. For example, complex 9, incorporating a more flexible spacer ligand, exhibits superior iodine adsorption compared to other complexes in the series, demonstrating the impact of ligand flexibility on iodine uptake in these materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.